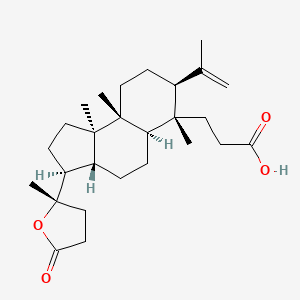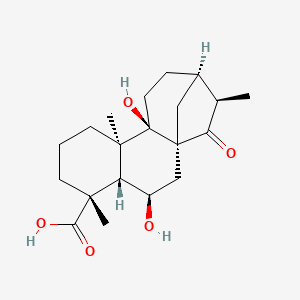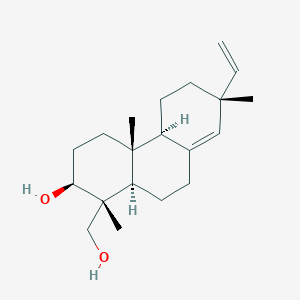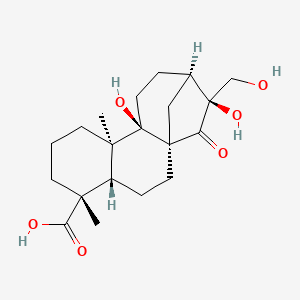
Eichlerialactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eichlerialactone is a sesquiterpene compound that is isolated from Chisocheton penduliflorus . It has been found to be weakly cytotoxic to breast cancer cells . It also shows antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular formula of Eichlerialactone is C27H42O4 . The molecular weight is 430.62 . The SMILES representation of its structure isC[C@]12[C@]3(C@@C@=O)C)([H])CC2)([H])C@(C@H=C)CC3)CCC(O)=O)C .
Applications De Recherche Scientifique
Eichlerialactone as a Natural Compound in Medicinal Plants : A study by Rao et al. (1975) identified Eichlerialactone in Cabralea eichleriana DC. (Meliaceae), along with other compounds having a dammarane skeleton. This research highlights Eichlerialactone as a natural compound in medicinal plants, potentially contributing to their therapeutic properties.
Eichlerialactone in Antimicrobial and Cytotoxicity Studies : The cytotoxicity and antimicrobial properties of various plant extracts, including those containing Eichlerialactone, have been explored. For instance, a study by Liu and Xu (2016) investigated the cytotoxicity and synergistic effects of constituents from the roots of Aglaia odorata, including Eichlerialactone. Such studies are indicative of the potential use of Eichlerialactone in developing treatments for various health conditions.
Pharmacological and Ethnobotanical Significance : Research on plants like Cissampelos sympodialis Eichler and Cabralea eichleriana, which contain Eichlerialactone, has shed light on their pharmacological and ethnobotanical significance. Studies such as those by Melo et al. (2020) and Lima et al. (2014) have focused on the spasmolytic activity and anti-inflammatory effects of these plants, suggesting potential therapeutic applications for Eichlerialactone.
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18-,19+,20-,21+,24-,25+,26+,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKUPXHLKIIVCR-FAKJQIDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(=O)O4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc-d6](/img/no-structure.png)



![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)